7-bromoquinoxalin-2(1H)-one

Catalog No.
S678055
CAS No.
82031-32-1
M.F
C8H5BrN2O
M. Wt
225.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromoquinoxalin-2(1H)-one

CAS Number

82031-32-1

Product Name

7-bromoquinoxalin-2(1H)-one

IUPAC Name

7-bromo-1H-quinoxalin-2-one

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12)

InChI Key

PXVQWJPOMIRXQL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC(=O)C=N2

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C=N2

Precursor for Medicinal Chemistry Research:

7-Br-Q2(1H) can be used as a building block to synthesize novel derivatives with potential antimicrobial and antiproliferative activities. Studies have shown that introducing different substituents onto the quinoxalin-2(1H)-one scaffold can lead to compounds with promising antibacterial and antifungal properties [, ]. Additionally, research suggests that modifications to the 7-Br-Q2(1H) structure can yield derivatives with cytotoxic effects, making them potentially valuable in cancer research [].

Organic Chemistry Research:

7-Br-Q2(1H) can be employed as a reactant in various organic reactions to explore different synthetic pathways and transformations. Research has explored its use in Suzuki-Miyaura coupling reactions for the synthesis of heteroaromatic compounds []. Additionally, studies have investigated its application in nucleophilic aromatic substitution reactions to introduce various functional groups onto the quinoxalin-2(1H)-one core [].

7-Bromoquinoxalin-2(1H)-one is a heterocyclic compound characterized by a bromine atom at the 7th position and a keto group at the 2nd position of the quinoxaline ring. Its molecular formula is C8H5BrN2OC_8H_5BrN_2O with a molecular weight of approximately 225.04 g/mol. This compound is notable for its unique structural features, which contribute to its diverse chemical reactivity and biological activity .

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride and potassium carbonate.
  • Oxidation and Reduction Reactions: The keto group can undergo reduction to form alcohols or oxidation to yield quinoxaline derivatives. Sodium borohydride is typically used for reduction, while potassium permanganate can facilitate oxidation .

Major Products Formed

  • From Substitution Reactions: Compounds such as 7-aminoquinoxalin-2(1H)-one and 7-thioquinoxalin-2(1H)-one are formed.
  • From Oxidation/Reduction: Products include quinoxaline-2,3-dione and quinoxalin-2(1H)-ol.

Research indicates that 7-bromoquinoxalin-2(1H)-one exhibits significant biological activity, particularly as an antiproliferative agent. It has shown efficacy in inhibiting the growth of various cancer cell lines, suggesting potential therapeutic applications in oncology. Additionally, it has been explored for its antibacterial properties, indicating a broader spectrum of biological relevance .

The synthesis of 7-bromoquinoxalin-2(1H)-one typically involves bromination of quinoxalin-2(1H)-one. A common method includes:

  • Bromination: Bromine or N-bromosuccinimide (NBS) is used as the brominating agent.
  • Solvent Use: The reaction is generally conducted in organic solvents like acetic acid or dichloromethane.
  • Reaction Conditions: The process is carried out at room temperature or slightly elevated temperatures for optimal yield .

7-Bromoquinoxalin-2(1H)-one finds applications across various fields:

  • Pharmaceutical Development: It serves as a lead compound for developing new anticancer and antibacterial agents.
  • Material Science: The compound is utilized in synthesizing new materials with specific electronic and optical properties.
  • Chemical Intermediates: It acts as a building block for more complex heterocyclic compounds used in various chemical syntheses .

7-Bromoquinoxalin-2(1H)-one shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameSimilarity ScoreKey Features
6-Bromoquinoxaline-2,3(1H,4H)-dione0.66Contains a keto group at position 3
4-Bromo-2-methyl-1H-benzimidazole0.65Benzimidazole core structure
N-(3-Bromo-5-ethylphenyl)acetamide0.61Contains an acetamide functional group
3-Chloro-5,6-dimethylpyrazin-2(1H)-one0.63Pyrazine ring with chlorine substitution
6-Bromoquinoxaline0.82Quinoxaline base structure without keto group

These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from 7-bromoquinoxalin-2(1H)-one while highlighting its unique properties within the quinoxaline family .

XLogP3

1.5

Dates

Last modified: 08-15-2023

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